molecular formula C77H124F3N19O20S B10821349 MMK1 (trifluoroacetate salt)

MMK1 (trifluoroacetate salt)

Cat. No.: B10821349
M. Wt: 1725.0 g/mol
InChI Key: XMPDJANNBKROKT-OTJWSKLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMK1 (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound amino acid as the starting material, to which successive amino acids are added in a stepwise manner. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of MMK1 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

MMK1 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids, while the cleavage from the resin involves the breaking of these bonds using trifluoroacetic acid .

Common Reagents and Conditions

    Coupling Reagents: Carbodiimides (e.g., DCC), uronium salts (e.g., HBTU)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Solvents: Dimethylformamide (DMF), methanol

Major Products

The major product of the synthesis is the MMK1 peptide, which is obtained as a trifluoroacetate salt. The purity of the product is typically greater than 98% .

Mechanism of Action

MMK1 (trifluoroacetate salt) exerts its effects by binding to formyl peptide receptor 2 (FPR2) on the surface of target cells. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the key pathways involves the mobilization of calcium ions, which plays a crucial role in various cellular processes such as chemotaxis and cytokine production .

Comparison with Similar Compounds

Properties

Molecular Formula

C77H124F3N19O20S

Molecular Weight

1725.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C75H123N19O18S.C2HF3O2/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11;3-2(4,5)1(6)7/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-;/m0./s1

InChI Key

XMPDJANNBKROKT-OTJWSKLVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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